molecular formula C9H9BrO2S B1604435 Methyl 5-bromo-2-(methylthio)benzoate CAS No. 929000-14-6

Methyl 5-bromo-2-(methylthio)benzoate

Cat. No.: B1604435
CAS No.: 929000-14-6
M. Wt: 261.14 g/mol
InChI Key: AUJZLQVDLUTYLJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are substituted with a bromine atom and a methylthio group, respectively. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(methylthio)benzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-(methylthio)benzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 5-methoxy-2-(methylthio)benzoate.

    Oxidation: Methyl 5-bromo-2-(methylsulfinyl)benzoate or methyl 5-bromo-2-(methylsulfonyl)benzoate.

    Reduction: Methyl 5-bromo-2-(methylthio)benzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-2-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(methylthio)benzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various mechanisms such as nucleophilic substitution or oxidation. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Methyl 5-bromo-2-(methylthio)benzoate can be compared with other similar compounds such as:

    Methyl 5-bromo-2-(methylsulfinyl)benzoate: An oxidized form with a sulfoxide group.

    Methyl 5-bromo-2-(methylsulfonyl)benzoate: An oxidized form with a sulfone group.

    Methyl 5-chloro-2-(methylthio)benzoate: A similar compound with a chlorine atom instead of bromine.

These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of both bromine and methylthio groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 5-bromo-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJZLQVDLUTYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650321
Record name Methyl 5-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-14-6
Record name Methyl 5-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMF (0.2 M) suspension of cesium carbonate (3 eq.) and 5-bromo-2-mercaptobenzoic acid (1 eq.) was added iodomethane (5 eq.). The resulting suspension was then stirred at RT for 1 h. The volatiles were removed before EtOAc and sat. aq. NH4Cl were added. The organic phase was separated, dried over Na2SO4, filtered and the filtrate concentrated in vacuo to a pale yellow oil. This was taken up again in DMF (0.2 M) and added sequentially sodium hydride (3 eq.) and iodomethane (5 eq.). The reaction vessel was then sealed and heated to 70° C. for 16 h. After cooling to RT, EtOAc and sat. aq. NH4Cl were added to the crude reaction mixture. The organic phase was separated, dried over MgSO4, filtered and the filtrate concentrated in vacuo to a brown oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, Hex→3:2 (v/v) Hex:EtOAc) afforded the title compound as a light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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